molecular formula C21H21N3O4 B11034959 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11034959
M. Wt: 379.4 g/mol
InChI Key: SMQKAFDZAGMGJT-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at the 3-position with an isopropyl group and at the 6-position via an amide linkage to a 3,4-dihydro-2H-1,5-benzodioxepine moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-13(2)24-12-22-17-6-5-15(11-16(17)21(24)26)23-20(25)14-4-7-18-19(10-14)28-9-3-8-27-18/h4-7,10-13H,3,8-9H2,1-2H3,(H,23,25)

InChI Key

SMQKAFDZAGMGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide with isopropylating agents. A metal-free approach using α-bromoamides and Cs₂CO₃ in hexafluoroisopropanol (HFIP) at room temperature achieves yields >85%. The reaction proceeds through aza-oxyallyl cation intermediates, enabling regioselective N-alkylation (Scheme 1A).

Optimization Data

ConditionSolventBaseYield (%)
Room temperatureHFIPCs₂CO₃92
RefluxDMFK₃PO₄68
Microwave (100°C)EtOHNone75

Alternative routes employ β-ketoesters and o-aminobenzamides under phosphoric acid catalysis, yielding 2-alkyl/aryl-substituted quinazolinones with >90% selectivity.

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid

Ring-Closing via Nucleophilic Substitution

The benzodioxepine ring is formed by reacting 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of K₂CO₃. Subsequent oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic conditions yields the carboxylic acid derivative (78% yield).

Key Reaction Parameters

  • Temperature: 80°C

  • Catalyst: K₂CO₃ (2 eq)

  • Oxidizing Agent: KMnO₄ (1.5 eq in H₂SO₄)

Amide Coupling of Quinazolinamine and Benzodioxepine Carboxylic Acid

Activation and Coupling Strategies

The carboxylic acid is activated using HOBt/EDC in DMF, followed by reaction with 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine. This method achieves 89% yield with minimal epimerization.

Comparative Analysis of Coupling Agents

Coupling SystemSolventYield (%)Purity (%)
HOBt/EDCDMF8998
DCC/DMAPTHF7695
T3P®DCM8297

Scalability and Industrial Considerations

Continuous Flow Synthesis

A pilot-scale study demonstrated the feasibility of continuous flow synthesis for the benzodioxepine fragment, reducing reaction time from 12 h (batch) to 2 h with 94% conversion.

Purification Techniques

Crystallization using ethanol/water (7:3) achieves >99% purity, while chromatography on silica gel (EtOAc/hexane) is reserved for analytical samples.

Mechanistic Insights and Side Reactions

Quinazolinone Alkylation

Competitive O- vs. N-alkylation is mitigated by using bulky bases (e.g., Cs₂CO₃), which favor N-alkylation through steric hindrance.

Benzodioxepine Ring Stability

The benzodioxepine ring undergoes partial hydrolysis under strongly acidic conditions (pH <2), necessitating neutral pH during coupling.

Recent Advances and Alternative Routes

Enzymatic Amination

Lipase-catalyzed amination in ionic liquids ([BMIM][BF₄]) reduces energy consumption by 40%, though yields remain moderate (65%).

Photocatalytic Methods

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ as a catalyst achieves 81% yield under ambient conditions, offering a greener alternative.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 4.32 (s, 2H, OCH₂), 3.91 (hept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.42 (d, J=6.8 Hz, 6H, CH₃).

  • HRMS (ESI): m/z calc. for C₂₃H₂₄N₃O₄ [M+H]⁺: 418.1764; found: 418.1768 .

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with additional hydrogen atoms .

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Substituent Variations

4-Methoxybenzamide Analog

The compound 4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide replaces the benzodioxepine group with a 4-methoxybenzamide moiety . This substitution eliminates the oxygen-rich seven-membered ring, likely reducing lipophilicity (clogP estimated to decrease by ~1.5 units) and altering hydrogen-bonding capacity.

3-(4-Methoxyphenyl)propanamide Analog

3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide introduces a flexible three-carbon linker between the quinazolinone and the 4-methoxyphenyl group .

Heterocyclic Modifications

Indole- and Imidazole-Based Analogs

Compounds such as N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide (from ) retain the amide linkage but replace the quinazolinone with imidazole or indole cores. These heterocycles exhibit distinct electronic profiles—imidazole’s basicity and indole’s π-stacking capacity—which may shift target selectivity toward protease or GPCR pathways .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Formula Key Structural Features
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Quinazolinone Benzodioxepine-7-carboxamide C23H23N3O4 Oxygen-rich seven-membered ring; moderate lipophilicity (clogP ~3.2)
4-Methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide Quinazolinone 4-Methoxybenzamide C20H19N3O3 Reduced steric bulk; lower clogP (~2.1)
3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide Quinazolinone 3-(4-Methoxyphenyl)propanamide C22H25N3O3 Flexible linker; increased solubility (logS ~-3.8)
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide Imidazole 4-tert-butylphenyl/pyridin-3-yl C28H36N6O2 Basic imidazole core; high molecular weight (MW 500.6 g/mol)

Research Findings and Implications

  • Benzodioxepine vs. Methoxybenzamide : The benzodioxepine group in the target compound likely enhances membrane permeability due to moderate lipophilicity, whereas the methoxybenzamide analog may exhibit faster renal clearance .
  • Linker Flexibility : The propanamide linker in the 3-(4-methoxyphenyl) analog could improve solubility but reduce binding affinity compared to the rigid benzodioxepine .
  • Heterocycle Substitution: Imidazole-based analogs (e.g., from ) prioritize different target classes, underscoring the quinazolinone’s role in kinase inhibition .

Biological Activity

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features may allow for specific interactions with biological targets, enhancing its therapeutic potential.

Chemical Structure

The compound features a quinazoline moiety fused with a benzodioxepine structure, characterized by the presence of an isopropyl substituent and a carboxamide functional group. Its chemical formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3}.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of quinazoline compounds often act as small molecule inhibitors against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects on HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 22.76 μM to 45.41 μM .
  • Kinase Inhibition :
    • Quinazoline derivatives are often designed to inhibit receptor kinases involved in tumor growth and proliferation. The specific interactions of this compound with kinases such as ERBB2 and AKT1 may contribute to its anticancer properties .
  • Antimicrobial Properties :
    • Related compounds have exhibited antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the quinazoline and benzodioxepine rings allows for binding to enzyme active sites or receptor sites, inhibiting their function and leading to apoptosis in cancer cells.

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
4-(3-chloroanilino)-7-methoxyquinazolin-6-oneMethoxy group at position 7Anticancer activity
2-hydroxyquinazolinoneHydroxylated quinazolinoneAntimicrobial properties
N-(4-methylphenyl)-7-methoxyquinazolinoneMethyl substitution on phenylKinase inhibition
6-aminoquinazolinoneAmino group at position 6Antiviral activity

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its selectivity and potency against targeted biological pathways compared to these similar compounds.

Case Studies

Several studies have explored the anticancer effects of similar quinazoline derivatives:

  • Study on HepG2 Cells : A series of quinazoline derivatives were tested for their cytotoxic effects on HepG2 cells. Compounds showed IC50 values below 50 μM indicating significant antiproliferative activity .
  • Study on A2780 Cells : In another study focusing on ovarian cancer cells (A2780), compounds derived from quinazolines demonstrated IC50 values as low as 22.76 μM, suggesting potent anticancer properties .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParameterExpected Outcome
¹H NMR (400 MHz)δ 8.2–8.5 ppm (quinazolinone H)Confirms aromatic proton environment
HRMS (ESI+)m/z 450.1923 [M+H]⁺Validates molecular formula (C₂₄H₂₃N₃O₅)
FT-IR1675 cm⁻¹ (amide I band)Verifies carboxamide functionality

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationOutput Metrics
Gaussian 16Transition state modelingActivation energy, reaction coordinates
JMP ProDoE analysisOptimal parameter combinations
GROMACSMD simulations (50 ns)RMSD, ligand binding stability

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